3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
“3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a versatile solvent used in the N-alkylation of amines and O-alkylation of aldoses . It is involved in the preparation of poly (aryl ethers) . It is a cyclic urea and used as a polar aprotic organic solvent .
Synthesis Analysis
This compound can be used as a urea solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The empirical formula is C6H12N2O and the molecular weight is 128.17 .Chemical Reactions Analysis
This compound is used in O-alkylation of aldoses, and in the synthesis of poly (aryl ethers) . It is also used as an additive in asymmetric cyanoamidation .Physical and Chemical Properties Analysis
This compound is a liquid with a refractive index of n20/D 1.488 (lit.) . It has a boiling point of 146°C/44mmHg (lit.) and a density of 1.06g/mL at 25°C (lit.) .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Matsuo et al. (1985) demonstrated the synthesis of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones, revealing their moderate analgesic activity. This synthesis involves dehydrative cyclization using polyphosphoric acid (Matsuo, Yoshida, Ohta, & Tanaka, 1985).
- Cortés et al. (2007) developed an efficient synthesis method for this compound, exploring its potential pharmacological applications in treating conditions like schizophrenia (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).
Analytical Applications
- Tolpygin et al. (2012) synthesized a series of 11-R-dibenzo[b,e][1,4]diazepin-1-ones and investigated their luminescence and complex formation properties, identifying the 11-(anthracen-9-yl) derivative as an effective and selective fluorescent chemosensor for Cd2+ cations (Tolpygin, Mikhailenko, Bumber, Shepelenko, Revinsky, Dubonosov, Bren, & Minkin, 2012).
Structural and Spectral Studies
- Arellano et al. (1982) conducted a study on the mass spectral fragmentation patterns of 3,3-dimethyl-2,3,4,5,10,11-hexahydro-11-phenyl-1H-dibenzo[b,e][1,4]diazepin-1-one and its derivatives, providing insights into their structural characteristics (Arellano, Martínez, & Cortés, 1982).
- Orlova et al. (2013) reported the synthesis of new spirooxindolodibenzodiazepine derivatives, exploring their structural properties and potential rearrangement reactions (Orlova, Ukhin, Suponitskii, Shepelenko, Belousova, Borodkin, & Popova, 2013).
Pharmacological Evaluation
- Maltsev et al. (2021) evaluated the anxiolytic and analgesic properties of novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives, showcasing their potential as therapeutic agents for anxiety and pain relief. This research provides an insight into the pharmacological potential of compounds structurally related to 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (Maltsev, Spasov, Vassiliev, Skripka, Miroshnikov, Kochetkov, Eliseeva, Lifanova, Kuzmenko, Divaeva, Morkovnik, 2021).
Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed, causes serious eye damage, and is suspected of damaging fertility . Safety precautions include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, washing face, hands and any exposed skin thoroughly after handling, and not eating, drinking or smoking when using this product .
Properties
IUPAC Name |
9,9-dimethyl-10,11-dihydro-8H-benzo[b][1,4]benzodiazepin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-15(2)7-13-10(14(18)8-15)9-16-11-5-3-4-6-12(11)17-13/h3-6,9,17H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGPKDLRGIADCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NC3=CC=CC=C3N2)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.